3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid is a chemical compound that features a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group. The presence of the trifluoromethoxy group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under controlled conditions.
Hydroxylation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxy and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (1s,3s)-3-hydroxy-1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- cis-3-trifluoromethoxy-cyclobutanecarboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in (1s,3s)-3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid distinguishes it from other similar compounds. This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the specific stereochemistry of the cyclobutane ring contributes to its distinct biological and chemical behavior.
Properties
Molecular Formula |
C12H11F3O4 |
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Molecular Weight |
276.21 g/mol |
IUPAC Name |
3-hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)19-9-4-2-1-3-8(9)11(10(17)18)5-7(16)6-11/h1-4,7,16H,5-6H2,(H,17,18) |
InChI Key |
ILISGBWRYDLTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2OC(F)(F)F)C(=O)O)O |
Origin of Product |
United States |
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